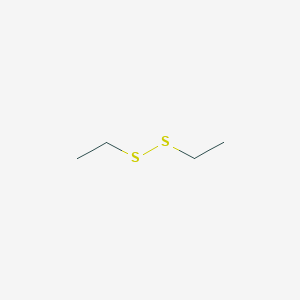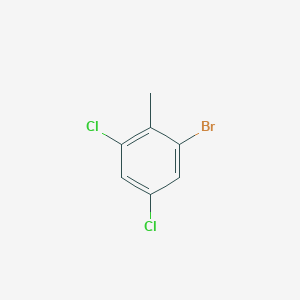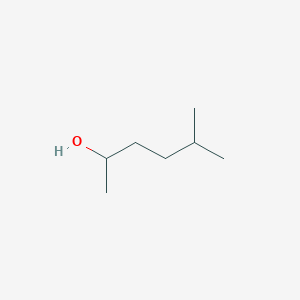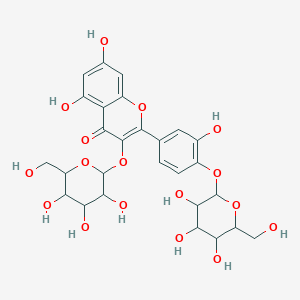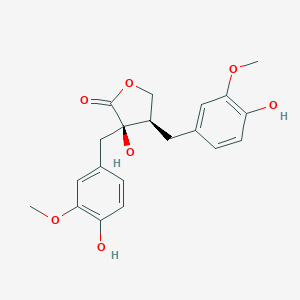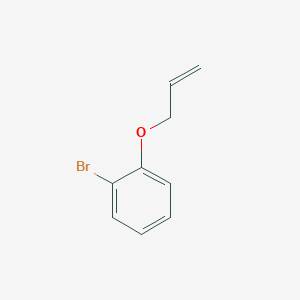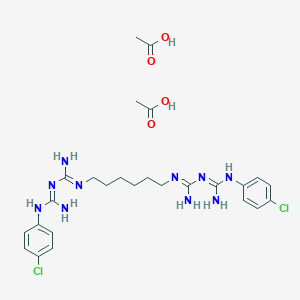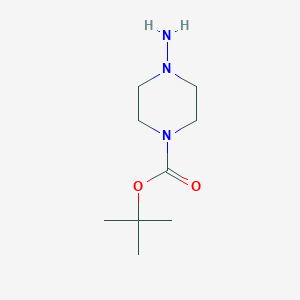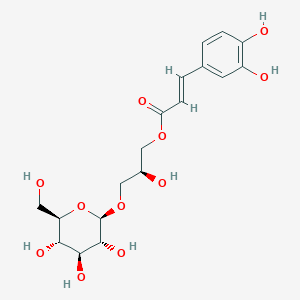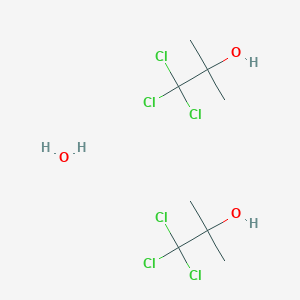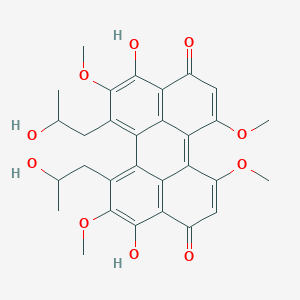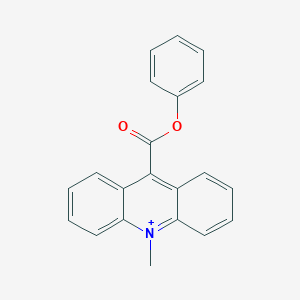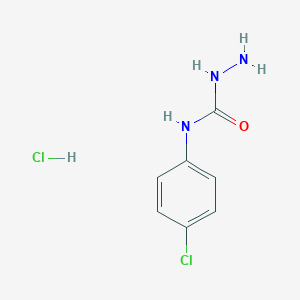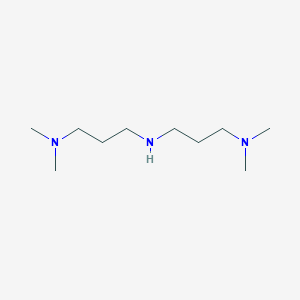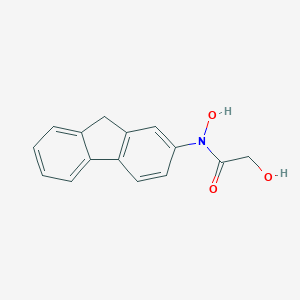
N-Hydroxy-2-glycolylaminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-glycolylaminofluorene (N-OH-2-GAAF) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2-aminofluorene, which is a known mutagenic agent. N-OH-2-GAAF has been shown to possess mutagenic activity as well, and as a result, it has been used in various studies to investigate the mechanisms of mutagenesis.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-glycolylaminofluorene involves the formation of DNA adducts. N-Hydroxy-2-glycolylaminofluorene is metabolized in the liver to form a reactive intermediate, which can then form covalent bonds with DNA. These adducts can cause mutations in the DNA sequence, leading to genetic instability and potential carcinogenesis.
Effets Biochimiques Et Physiologiques
N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to inhibit DNA repair processes, leading to an accumulation of DNA damage. Additionally, N-Hydroxy-2-glycolylaminofluorene has been shown to induce apoptosis in cells, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Hydroxy-2-glycolylaminofluorene in lab experiments is its ability to induce mutations in a controlled manner. This allows researchers to study the effects of mutagens on DNA replication and repair. However, one limitation of using N-Hydroxy-2-glycolylaminofluorene is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. As a result, caution must be taken when handling N-Hydroxy-2-glycolylaminofluorene.
Orientations Futures
There are several future directions for research involving N-Hydroxy-2-glycolylaminofluorene. One area of interest is the role of reactive oxygen species in mutagenesis. N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress in cells, and further research is needed to understand the mechanisms behind this process. Additionally, research is needed to investigate the potential carcinogenic effects of N-Hydroxy-2-glycolylaminofluorene. Finally, there is a need for the development of new methods for synthesizing N-Hydroxy-2-glycolylaminofluorene that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N-Hydroxy-2-glycolylaminofluorene involves the reaction of 2-aminofluorene with glyoxylic acid. The resulting product is then treated with hydroxylamine to yield N-Hydroxy-2-glycolylaminofluorene. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
N-Hydroxy-2-glycolylaminofluorene has been used in various scientific studies to investigate the mechanisms of mutagenesis. It has been shown to induce mutations in bacterial and mammalian cells, and as a result, it has been used to study the effects of mutagens on DNA replication and repair. Additionally, N-Hydroxy-2-glycolylaminofluorene has been used to investigate the role of reactive oxygen species in mutagenesis.
Propriétés
Numéro CAS |
111959-98-9 |
|---|---|
Nom du produit |
N-Hydroxy-2-glycolylaminofluorene |
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-N,2-dihydroxyacetamide |
InChI |
InChI=1S/C15H13NO3/c17-9-15(18)16(19)12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,17,19H,7,9H2 |
Clé InChI |
CMUCEVGFCWOKTK-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |
Autres numéros CAS |
111959-98-9 |
Synonymes |
N-hydroxy-2-glycolylaminofluorene N-hydroxy-N-glycolyl-2-aminofluorene N-OH-GAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



